Dasbti
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Overview
Description
Preparation Methods
One common synthetic route includes the reaction of 2-chloro-6-methylphenylamine with 2-methyl-4-pyrimidinylamine to form an intermediate, which is then reacted with 5-thiazole carboxamide under specific conditions to yield Dasbti . Industrial production methods often involve optimizing these steps to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Dasbti undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of this compound.
Substitution: Substitution reactions often involve halogenation or alkylation, where specific functional groups are replaced by others under controlled conditions
Scientific Research Applications
Dasbti has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of tyrosine kinase inhibitors and their interactions with various enzymes.
Biology: this compound is employed in cellular studies to understand its effects on cell signaling pathways and its potential as a therapeutic agent.
Medicine: Clinically, this compound is used in the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia and chronic myeloid leukemia
Industry: In the pharmaceutical industry, this compound is a key component in the development of new drugs targeting tyrosine kinases
Mechanism of Action
Dasbti exerts its effects by inhibiting multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, EPHA2, and PDGFRβ . By binding to the ATP-binding site of these kinases, this compound prevents their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts cell signaling pathways that are crucial for the proliferation and survival of cancer cells, leading to their apoptosis .
Comparison with Similar Compounds
Dasbti is often compared with other tyrosine kinase inhibitors such as imatinib and nilotinib. While all these compounds target BCR-ABL, this compound is unique in its ability to inhibit both the active and inactive conformations of the ABL kinase domain . This makes it effective against certain mutations that confer resistance to other inhibitors. Similar compounds include:
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib: A second-generation tyrosine kinase inhibitor with a similar mechanism of action but different pharmacokinetic properties .
This compound’s unique ability to target multiple kinases and its effectiveness against resistant mutations highlight its importance in cancer therapy.
Properties
CAS No. |
3028-97-5 |
---|---|
Molecular Formula |
C19H21IN2S |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C19H21N2S.HI/c1-4-21-17-7-5-6-8-18(17)22-19(21)14-11-15-9-12-16(13-10-15)20(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
IAPZNYCJPWCXDG-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C.[I-] |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-] |
Origin of Product |
United States |
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